2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring an imidazole ring and a thioether linkage, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure with a para-tolyl group instead of a meta-tolyl group.
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide: Similar structure with an ortho-tolyl group instead of a meta-tolyl group.
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(phenyl)acetamide: Lacks the methyl group on the aromatic ring.
Uniqueness
The unique combination of the imidazole ring, thioether linkage, and acetamide group in 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-6-10-16(11-14)21-18(23)13-24-19-20-12-17(22(19)2)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAIWHOWDDMVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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